molecular formula C18H25N3O2S B3003884 (Z)-2-methoxy-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline CAS No. 905798-00-7

(Z)-2-methoxy-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline

Cat. No.: B3003884
CAS No.: 905798-00-7
M. Wt: 347.48
InChI Key: NBSUFGDQEDFKKC-HNENSFHCSA-N
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Description

(Z)-2-methoxy-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline is a chemical compound with the CAS Registry Number 905798-00-7 . It has a molecular formula of C18H25N3O2S and a molecular weight of 347.48 g/mol . This compound features a complex structure that incorporates both a thiazolidine-imine core and a morpholine moiety, a combination frequently explored in medicinal chemistry for its potential to interact with biological systems . Thiazolidine and its derivatives are recognized as privileged scaffolds in drug discovery due to their wide range of pharmacological activities . Research into similar thiazolidine-containing compounds has demonstrated diverse biological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, making this structural class a valuable starting point for probe and drug design . The presence of the morpholine group can influence the compound's solubility and pharmacokinetic properties. This product is intended for research purposes, such as serving as a building block in organic synthesis or as a lead compound in biological screening assays to investigate new therapeutic agents. For Research Use Only (RUO). Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-15-14-24-18(19-16-6-3-4-7-17(16)22-2)21(15)9-5-8-20-10-12-23-13-11-20/h3-4,6-7,14H,5,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSUFGDQEDFKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=NC2=CC=CC=C2OC)N1CCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-methoxy-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.

    Substitution Reactions:

    Methoxylation: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-methoxy-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Synthesis of (Z)-2-methoxy-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline

The synthesis of thiazole derivatives often involves the condensation of appropriate thiourea and aldehyde components. The specific synthetic pathway for this compound typically includes:

  • Formation of Thiazole Ring : The initial step involves reacting a substituted aniline with a thioketone to form the thiazole nucleus.
  • Ylidene Formation : The subsequent reaction with an appropriate aldehyde leads to the formation of the ylidene structure.
  • Final Modifications : Additional substituents, such as methoxy and morpholinopropyl groups, are introduced through nucleophilic substitutions or coupling reactions.

This multi-step synthetic route allows for the fine-tuning of the compound's chemical properties to enhance its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazole derivatives, including those similar to this compound. For instance:

  • In Vitro Studies : Various thiazole derivatives have shown promising cytostatic activity against cancer cell lines. In one study, compounds structurally related to thiazoles exhibited significant growth inhibition against non-small cell lung cancer (NSCLC) cell lines at micromolar concentrations .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit key signaling pathways involved in tumor growth and proliferation, such as kinase receptors .

Neuroprotective Effects

Thiazole derivatives are also being investigated for their neuroprotective effects. Compounds with similar structures have been shown to reduce amyloid-beta (Aβ42) production, which is crucial in Alzheimer's disease pathology . The integration of methoxy groups enhances their ability to cross the blood-brain barrier, making them suitable candidates for neurodegenerative disease treatments.

Antimicrobial Properties

Thiazoles have demonstrated antimicrobial activity against various pathogens. Studies indicate that modifications in the thiazole ring can lead to enhanced efficacy against bacterial strains, making these compounds valuable in developing new antibiotics .

Mechanism of Action

The mechanism of action of (Z)-2-methoxy-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring structure allows for binding to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Observations :

  • Morpholinopropyl vs. Shorter Chains: The target compound’s 3-morpholinopropyl chain distinguishes it from simpler morpholino derivatives (e.g., ), which lack the propyl linker. This chain increases steric bulk and may improve membrane permeability compared to shorter substituents .
  • Methoxy vs. Electron-Withdrawing Groups : The 2-methoxy group contrasts with electron-withdrawing substituents like nitro () or chloro (). Methoxy’s electron-donating nature could enhance π-stacking interactions or reduce electrophilicity at the aniline ring .
  • Thiazole vs. Thiadiazole Core : Compound 4g () features a thiadiazole ring, which introduces additional nitrogen atoms and alters electronic properties compared to the thiazole core in the target compound .
2.4 Hydrogen Bonding and Crystal Packing

Though direct crystallographic data for the target compound is lacking, emphasizes hydrogen bonding’s role in molecular aggregation. The morpholinopropyl and methoxy groups in the target compound could form hydrogen bonds with water or biological targets, contrasting with non-polar substituents like methylthio () .

Biological Activity

Chemical Structure

The structural configuration of (Z)-2-methoxy-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline is characterized by:

  • Thiazole Ring : Known for its role in various biological activities.
  • Methoxy Group : Often enhances the pharmacological properties of compounds.
  • Morpholinopropyl Chain : May contribute to the compound's interaction with biological targets.

Biological Activity Overview

While specific literature on the biological activity of this compound is scarce, insights can be drawn from studies on related thiazole derivatives. Thiazoles have been documented to exhibit:

  • Anti-cancer Activity : Thiazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-bacterial Properties : Compounds containing thiazole rings have been evaluated for their efficacy against bacterial strains, suggesting potential use as antimicrobial agents.
  • Anti-fungal Effects : Similar compounds have demonstrated effectiveness against fungal infections.

Research Findings

Although direct studies on this compound are lacking, relevant findings from related compounds can provide context:

  • Case Study 1 : A study on thiazole-based compounds indicated that modifications to the thiazole structure could significantly enhance anti-cancer activity. The presence of substituents like methoxy groups was associated with increased potency against various cancer cell lines.
  • Case Study 2 : Research on morpholine-containing compounds has shown that they can effectively inhibit bacterial growth, suggesting that the morpholinopropyl chain in this compound may confer similar properties.

Data Table: Biological Activities of Thiazole Derivatives

Compound NameActivity TypeMechanism of ActionReference
Thiazole AAnti-cancerInduces apoptosis in cancer cells
Thiazole BAnti-bacterialInhibits bacterial cell wall synthesis
Thiazole CAnti-fungalDisrupts fungal cell membrane integrity
(Z)-CompoundPotentially similarUnknown; based on structural analogs

Q & A

Q. What are the common synthetic routes for (Z)-2-methoxy-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline?

  • Methodological Answer : Synthesis typically involves condensation reactions between aminothiazole derivatives and substituted aldehydes or ketones. For example, a two-step procedure may include:

Formation of the thiazolidinone core : Reacting 2-aminothiazol-4(5H)-one with a substituted aldehyde (e.g., 3-formyl-indole derivatives) under reflux in acetic acid for 3–5 hours .

Functionalization : Introducing morpholinopropyl and methoxyaniline groups via nucleophilic substitution or coupling reactions.
Key parameters include temperature control (reflux conditions), stoichiometric ratios (1.0–1.1 equiv. of reactants), and acid catalysis (e.g., AcOH or chloroacetic acid) .

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer : Characterization involves:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent integration and stereochemistry. For example, methoxy groups typically resonate at δ 3.7–3.9 ppm in ¹H NMR, while thiazole protons appear at δ 6.5–7.5 ppm .
  • FT-IR Spectroscopy : Absorption bands for C=O (1650–1750 cm⁻¹), C=N (1600–1650 cm⁻¹), and morpholine C-O (1100–1250 cm⁻¹) .
  • Elemental Analysis : Experimental C, H, N percentages are compared to theoretical values (e.g., ±0.5% deviation indicates purity) .

Q. Table 1: Representative Spectroscopic Data for Analogous Compounds

ParameterExperimental ValueTheoretical ValueSource
Melting Point (°C)91–93
¹H NMR (δ, ppm)3.8 (OCH₃)
Elemental Analysis (%C)69.4869.12

Q. What are the typical reaction conditions for synthesizing thiazolidinone derivatives?

  • Methodological Answer : Thiazolidinone formation often employs:
  • Reagents : Thiourea derivatives, aldehydes, and chloroacetic acid in acetic acid under reflux .
  • Catalysts : Sodium acetate (2.0 equiv.) to buffer the reaction and enhance cyclization .
  • Workup : Precipitation via ice-water quenching, followed by recrystallization (DMF or ethanol) .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental and theoretical spectroscopic data?

  • Methodological Answer : Discrepancies in NMR or elemental analysis may arise from:
  • Sample impurities : Recrystallize the compound using polar aprotic solvents (e.g., DMF) .
  • Tautomerism : Use variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomers in thiazolidinones) .
  • Computational validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to identify structural anomalies .

Q. What strategies optimize yield in multi-step synthesis of complex thiazole derivatives?

  • Methodological Answer : Optimization steps include:
  • Stepwise monitoring : Use TLC or HPLC to track intermediate formation (e.g., after thiazole ring closure) .
  • Solvent selection : Polar solvents (e.g., acetic acid) enhance cyclization but may require dilution to avoid side reactions .
  • Protecting groups : Temporarily block reactive sites (e.g., amine groups) during functionalization to prevent undesired substitutions .

Q. Table 2: Yield Optimization Parameters

FactorImpact on YieldExample
Reaction TimeLonger reflux (5h vs. 3h) increases cyclization
StoichiometryExcess aldehyde (1.1 equiv.) improves conversion
Catalyst LoadSodium acetate (2.0 equiv.) enhances purity

Q. How can computational models predict the environmental fate of this compound?

  • Methodological Answer : Environmental persistence is assessed via:
  • Quantitative Structure-Activity Relationship (QSAR) : Predict biodegradability and toxicity using software like EPI Suite .
  • Hydrolysis studies : Simulate aqueous stability at varying pH (e.g., pH 4–9) to identify degradation pathways .
  • Partition coefficients : Calculate logP (octanol-water) to estimate bioaccumulation potential (e.g., logP >3 indicates high persistence) .

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